molecular formula C13H16O7S B12284088 (2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate CAS No. 30923-30-9

(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate

Cat. No.: B12284088
CAS No.: 30923-30-9
M. Wt: 316.33 g/mol
InChI Key: SLBPXGGBTQVDQH-UHFFFAOYSA-N
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Description

1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is a compound with significant potential in biomedical and pharmaceutical research. It is a derivative of glucose, specifically a glucopyranose, which has been modified with a toluenesulfonyl group. This compound is known for its role as a precursor in the synthesis of carbohydrate-based pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is typically synthesized through the reaction of 1,6-anhydro-b-D-glucopyranose with p-toluenesulfonyl chloride (PTSC). The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.

    Pathways Involved: It participates in glycosylation pathways, influencing the synthesis and modification of glycoproteins and glycolipids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is unique due to its specific substitution pattern, which imparts distinct reactivity and functional properties. This uniqueness makes it particularly valuable in the synthesis of carbohydrate-based pharmaceuticals and in studies of carbohydrate metabolism .

Properties

IUPAC Name

(2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBPXGGBTQVDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310349
Record name (2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30923-30-9
Record name NSC226075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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